molecular formula C16H18N2O2 B5661284 2-(2,3-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide

2-(2,3-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B5661284
M. Wt: 270.33 g/mol
InChI Key: AHDSGFSZHLKGBF-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylphenoxy group and a pyridinylmethylacetamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide typically involves the reaction of 2,3-dimethylphenol with pyridin-4-ylmethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. Industrial methods often focus on maximizing the purity and yield of the compound while minimizing the production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphenoxy group or the pyridinylmethylacetamide moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(2,3-dimethylphenoxy)-N-(pyridin-2-ylmethyl)acetamide
  • 2-(2,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide

Uniqueness

2-(2,3-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12-4-3-5-15(13(12)2)20-11-16(19)18-10-14-6-8-17-9-7-14/h3-9H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDSGFSZHLKGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NCC2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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